(R)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine
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Overview
Description
®-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine is a complex organic compound with a unique structure that combines elements of indene and furan
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine typically involves multiple steps, starting from readily available precursors. The key steps often include the formation of the indeno-furan core followed by the introduction of the ethan-1-amine group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
®-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its interactions with biological molecules can provide insights into enzyme mechanisms and cellular processes.
Medicine
In medicine, ®-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit biological activity, making it a candidate for drug development and therapeutic research.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance products.
Mechanism of Action
The mechanism of action of ®-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 8-chloro-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan
- 2H-Indeno[5,4-b]furan-8-ethanol, 1,6,7,8-tetrahydro-
Uniqueness
Compared to similar compounds, ®-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine stands out due to its specific amine group, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C13H17NO |
---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
2-[(8R)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethanamine |
InChI |
InChI=1S/C13H17NO/c14-7-5-10-2-1-9-3-4-12-11(13(9)10)6-8-15-12/h3-4,10H,1-2,5-8,14H2/t10-/m1/s1 |
InChI Key |
BFNUHWYOQCGTCA-SNVBAGLBSA-N |
Isomeric SMILES |
C1CC2=C([C@H]1CCN)C3=C(C=C2)OCC3 |
Canonical SMILES |
C1CC2=C(C1CCN)C3=C(C=C2)OCC3 |
Origin of Product |
United States |
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